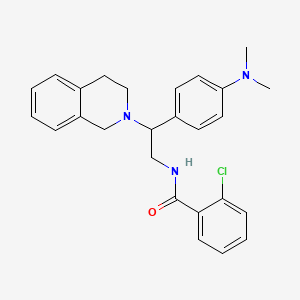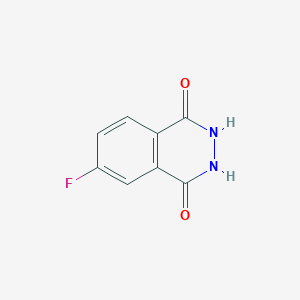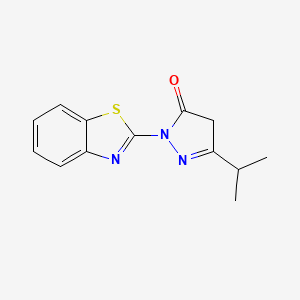
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered significant attention in the scientific community for its unique chemical structure and potential applications. The compound is notable for its pyrazole ring, which is a common motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: : The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound.
Alkylation: : The next step involves the alkylation of the pyrazole ring with a suitable alkylating agent.
Ether formation: : The hydroxyethoxy group is introduced through a nucleophilic substitution reaction with ethylene oxide.
Amidation: : Finally, the carboxamide group is formed via the reaction of the carboxylic acid derivative with an amine in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound involves optimization of the above synthetic routes for scalability and efficiency. Typical conditions include:
Temperature control: : Reactions are conducted at controlled temperatures to ensure high yields and purity.
Catalysts: : Use of suitable catalysts to enhance reaction rates and selectivity.
Purification: : Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : The hydroxyl and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: : The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: : The aromatic p-tolyl group can undergo electrophilic substitution reactions.
Hydrolysis: : The ether and amide linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substitution reagents: : Halogens, nitrating agents.
Hydrolysis conditions: : Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
The products formed from these reactions depend on the specific conditions but include:
Oxidation products: : Carboxylic acids, aldehydes.
Reduction products: : Amines, alcohols.
Substitution products: : Halogenated compounds, nitro compounds.
Hydrolysis products: : Alcohols, carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential as a modulator of biological pathways.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: : The compound is known to bind to specific enzymes or receptors, altering their activity.
Pathways Involved: : It can modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to similar compounds, N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits unique features such as:
Enhanced Stability: : Due to its specific substituents.
Increased Biological Activity: : Resulting from its structural features.
Similar Compounds
Some compounds similar in structure include:
N-(2-(2-hydroxyethoxy)-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
N-(2-(2-hydroxyethoxy)-2-(m-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
N-(2-(2-hydroxyethoxy)-2-(o-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
This compound stands out due to its specific substituents and their influence on its chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-12-4-6-13(7-5-12)15(24-9-8-21)10-18-16(22)14-11-20(2)19-17(14)23-3/h4-7,11,15,21H,8-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVVNGMPUXTWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CN(N=C2OC)C)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2417222.png)


![2-(1,2-Benzoxazol-3-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2417226.png)


![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417231.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea](/img/structure/B2417234.png)
![2-Benzyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2417235.png)

![4-(4-methylphenyl)-2-(methylsulfanyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2417237.png)


